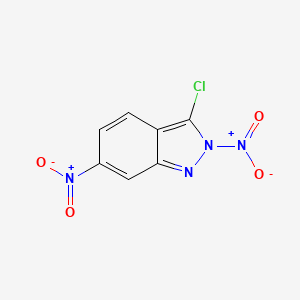

3-Chloro-2,6-dinitro-indazole

Description

Overview of the Indazole Scaffold in Heterocyclic Chemistry

Indazole, also known as benzopyrazole, is a ten-π electron aromatic heterocyclic system. jmchemsci.com It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable. nih.govnih.gov This structural duality is a key aspect of its chemical reactivity, which shares characteristics with both pyridine (B92270) and pyrrole. mdpi.com The indazole nucleus is a vital building block in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of pharmacological activities. mdpi.comnih.govresearchgate.net Its structural framework allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This versatility has made the indazole scaffold a frequent target for synthetic chemists aiming to develop novel molecules with therapeutic potential. grafiati.comresearchgate.net

Historical Context and Evolution of Indazole Research

The study of indazole chemistry dates back to the work of Emil Fischer, who first described the indazole ring as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netresearchgate.net Early research in the 1920s, notably by Karl von Auwers, laid the groundwork for understanding the tautomerism and basic reactivity of indazoles. researchgate.net For many years, the chemistry of indazoles was less explored compared to other heteroaromatic compounds like indole (B1671886) or benzimidazole. mdpi.com However, over the past few decades, there has been a significant surge in indazole research. austinpublishinggroup.com This renaissance is driven by the discovery of the diverse biological activities of indazole derivatives, leading to the development of numerous synthetic methodologies to create functionalized indazole compounds. researchgate.netbenthamdirect.com Modern research continues to explore new catalytic approaches, including transition metal-catalyzed reactions and green chemistry methods, to synthesize indazole variants efficiently. grafiati.combenthamdirect.com

Importance of Substituted Indazole Systems in Contemporary Research

The strategic introduction of various substituents onto the indazole core is a cornerstone of modern medicinal chemistry. nih.govgrafiati.com These substitutions can significantly alter the molecule's electronic properties, steric profile, and ability to interact with biological targets. rsc.org Consequently, substituted indazoles are investigated for a vast array of therapeutic applications, including their use as anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic agents. researchgate.netnih.govbenthamdirect.com As of 2021, at least 43 indazole-based compounds were reported to be in clinical trials, underscoring their importance in drug discovery. nih.govnih.gov The development of efficient synthetic routes to access these substituted derivatives is a major focus of contemporary organic chemistry research. researchgate.net

Specific Relevance of Halogenated and Nitrated Indazole Derivatives in Chemical Biology and Medicinal Chemistry

The incorporation of halogen atoms and nitro groups into the indazole scaffold is a particularly powerful strategy for modulating biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions, while nitro groups can act as key pharmacophores or synthetic handles for further functionalization. rsc.orgresearchgate.net

Halogenated indazoles, for instance, are crucial intermediates in the synthesis of many pharmaceutical drugs. rsc.org The presence of a halogen, such as chlorine at the 3-position, provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. rasayanjournal.co.in This approach is fundamental in building complex molecular architectures with tailored biological functions.

Nitrated indazoles also play a significant role. The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic character of the indazole ring. Furthermore, nitro-substituted indazoles, such as 7-nitroindazole, have been identified as potent inhibitors of nitric oxide synthase (NOS). nih.gov The reduction of the nitro group to an amino group offers a pathway to a different class of derivatives with distinct biological profiles. colab.ws

The compound 3-Chloro-2,6-dinitro-indazole is a prime example of a multiply substituted indazole. While specific research on this exact molecule is not extensively detailed in publicly available literature, its structure suggests significant potential in chemical and biological research. The chlorine at the C-3 position serves as a versatile synthetic handle. The two nitro groups, one on the pyrazole ring (N-2) and one on the benzene ring (C-6), are expected to confer distinct electronic properties and potential for biological interactions or further chemical transformations. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.govnih.gov The synthesis of related dinitro-indazoles, such as 2-substituted-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697), has also been reported. researchgate.net

The combination of halogen and nitro substituents in a single indazole framework, as seen in this compound, represents a convergence of strategies to create highly functionalized and potentially potent molecules for investigation in medicinal chemistry and chemical biology.

Data Tables

Table 1: Physicochemical Properties of Selected Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-1H-indazole | 29110-74-5 | C₇H₅ClN₂ | 152.583 |

| 3-Chloro-6-nitro-1H-indazole | 50593-68-5 | C₇H₄ClN₃O₂ | 197.58 |

| 2H-Indazole, 3-chloro-2,6-dinitro- | 68159-10-4 | C H₃ClN₄O₄ | Not available |

Data sourced from multiple chemical databases and research articles. nih.govchemsynthesis.comchemicalbook.comchemsrc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

68159-10-4 |

|---|---|

Molecular Formula |

C7H3ClN4O4 |

Molecular Weight |

242.57 g/mol |

IUPAC Name |

3-chloro-2,6-dinitroindazole |

InChI |

InChI=1S/C7H3ClN4O4/c8-7-5-2-1-4(11(13)14)3-6(5)9-10(7)12(15)16/h1-3H |

InChI Key |

VXRMKDMKZSZFTR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Other CAS No. |

68159-10-4 |

Origin of Product |

United States |

Advanced Spectroscopic and Solid State Characterization of 3 Chloro 2,6 Dinitro Indazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For substituted indazoles, NMR is instrumental in confirming the substitution pattern on the bicyclic ring system.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms. In the case of 3-chloro-2,6-dinitro-indazole, only two aromatic protons remain on the benzene (B151609) ring, specifically at the C-4, C-5, and C-7 positions. The powerful electron-withdrawing nature of the two nitro groups and the chloro substituent would shift these proton signals significantly downfield compared to unsubstituted indazole.

While specific data for this compound is not extensively published, analysis of related nitro-indazole analogues provides a strong basis for predicting its ¹H NMR spectrum. For instance, in 6-nitro-3-phenyl-1H-indazole, the proton at C-7 appears as a singlet at δ 8.26 ppm, while the protons at C-4 and C-5 are part of a multiplet between δ 8.14-8.07 ppm. rsc.org Similarly, for 5-nitro-3-phenyl-1H-indazole, the proton at C-4 is observed as a singlet at δ 8.98 ppm, indicating the strong deshielding effect of an adjacent nitro group. rsc.org

Based on these analogues, the two remaining aromatic protons of this compound are expected to appear at highly downfield shifts, likely in the range of δ 8.0-9.0 ppm. The N-H proton of the indazole ring, if present (in the 1H-tautomer), typically appears as a very broad singlet far downfield (δ > 11 ppm), as seen in 6-nitro-3-phenyl-1H-indazole (δ 11.63 ppm). rsc.org

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Nitro-Indazole Analogues

| Compound | H-4 | H-5 | H-7 | N-H | Solvent |

|---|---|---|---|---|---|

| 1H-Indazole chemicalbook.com | 7.77 (d) | 7.35 (m) | 7.55 (d) | 13.04 (br) | DMSO-d₆ |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | 8.14-8.07 (m) | 8.14-8.07 (m) | 8.26 (s) | 11.63 (br) | CDCl₃ |

| 5-Nitro-3-phenyl-1H-indazole rsc.org | 8.98 (s) | - | 7.29 (d) | 11.84 (br) | CDCl₃ |

Note: 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet, 'br' denotes broad signal.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, the spectrum would show signals for the seven carbons of the indazole core. The positions of these signals are heavily influenced by the attached substituents. The carbon atoms bearing the nitro groups (C-2 and C-6) and the chlorine atom (C-3) would be significantly affected.

Data from analogues such as 6-nitro-3-phenyl-1H-indazole show carbon signals across a range from δ 106.96 to 146.99 ppm. rsc.org The carbon attached to the nitro group (C-6) is found at δ 146.99 ppm, while C-3 is at δ 146.56 ppm. rsc.org In 5-nitro-3-phenyl-1H-indazole, the C-5 carbon bearing the nitro group resonates at δ 142.96 ppm. rsc.org These values highlight the deshielding effect of the nitro substituent on the attached carbon. The C-Cl bond is also expected to induce a significant downfield shift for C-3. The carbons of the pyrazole (B372694) ring (C-3, C-3a, C-7a) typically resonate at distinct chemical shifts that help confirm the indazole structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Nitro-Indazole Analogues

| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |

|---|---|---|---|---|---|---|---|---|

| 1H-Indazole wiley-vch.de | 134.77 | 120.96 | 120.86 | 126.80 | 123.13 | 109.71 | 140.01 | CDCl₃ |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | 146.56 | 122.07 | 116.19 | 124.13 | 146.99 | 106.96 | 140.32 | CDCl₃ |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing compounds. wikipedia.org Its application is often hindered by the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, which results in low sensitivity. northwestern.edusci-hub.se For complex molecules, isotopic enrichment with ¹⁵N is often required for successful analysis. huji.ac.il

For this compound, a ¹⁵N NMR spectrum would be highly informative, providing distinct signals for the four nitrogen atoms: two in the indazole ring (N-1 and N-2) and two in the nitro groups. The chemical shifts are highly sensitive to the electronic environment. aiinmr.com The nitrogens of the pyrazole ring would have characteristic shifts that differ from each other, helping to probe the electronic structure of the ring. The nitro group nitrogens (NO₂) typically appear in a distinct region of the spectrum, and their chemical shifts can provide information about conjugation and electronic effects within the molecule. ¹⁵N NMR is particularly effective for investigating the structure of heterocycles with a high nitrogen content. wikipedia.org

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity. In NMR, NOE studies (such as 1D NOE or 2D NOESY experiments) are exceptionally useful for determining stereochemistry and, crucially for indazoles, for assigning regioisomers. researchgate.netbohrium.com

When indazoles are substituted on one of the pyrazole nitrogens, two possible regioisomers can form (N-1 and N-2 substituted). Distinguishing between these isomers can be challenging. NOE studies provide a definitive solution. For example, in a 2-substituted indazole, an NOE enhancement would be observed between the protons of the substituent at the N-2 position and the H-7 proton of the indazole ring due to their spatial closeness. nih.gov Conversely, for an N-1 substituted isomer, an NOE would be seen between the substituent's protons and the H-7a proton (if a suitable proton is available on the substituent). This methodology has been successfully used to elucidate the structures of N-alkylated indazole analogues. researchgate.netnih.gov For this compound itself, NOE could confirm the assignment of the aromatic proton signals by observing their spatial proximity to each other.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound (C₇H₃ClN₄O₄), the expected monoisotopic mass is approximately 241.98 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. For nitroaromatic compounds, common fragmentation pathways include the loss of nitro (NO₂) groups, often observed as a loss of 46 mass units, and the loss of nitric oxide (NO, 30 mass units) or nitrous oxide (N₂O, 44 mass units). The loss of the chlorine atom (35/37 mass units) would also be an expected fragmentation step.

Analysis of related compounds like 1-acetyl-3-chloro-6-nitro-indazole shows predicted m/z values for various adducts, such as [M+H]⁺ at 240.01705. uni.lu The fragmentation of 3-(naphthalen-2-yl)-6-nitro-1H-indazole shows an initial molecular ion (M⁺) at m/z 289, followed by fragments corresponding to the loss of a nitro group and subsequent cleavages. rsc.org

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of an Analogue, 1-acetyl-3-chloro-6-nitro-indazole uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.01705 |

| [M+Na]⁺ | 261.99899 |

| [M-H]⁻ | 238.00249 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the nitro (NO₂) groups. These functional groups give rise to two very strong and easily identifiable bands:

Asymmetric NO₂ stretch: Typically found in the range of 1500-1560 cm⁻¹.

Symmetric NO₂ stretch: Typically found in the range of 1340-1380 cm⁻¹.

For example, the IR spectrum of 6-nitro-3-p-tolyl-1H-indazole shows these characteristic peaks at 1522 cm⁻¹ and 1347 cm⁻¹, respectively. rsc.org Other important vibrations for the indazole core include C=C and C=N stretching vibrations within the aromatic and pyrazole rings (approx. 1450-1620 cm⁻¹), and N-N stretching. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹. If the N-H bond is present, a broad absorption band would be expected above 3100 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for Nitro-Indazole Analogues

| Functional Group | Vibration Type | Typical Range (cm⁻¹) | Example Compound Data (cm⁻¹) rsc.org |

|---|---|---|---|

| N-H (if present) | Stretch | 3100-3500 (broad) | ~3148 (for 1H-Indazole) wiley-vch.de |

| Aromatic C-H | Stretch | 3000-3100 | - |

| C=C / C=N | Ring Stretch | 1450-1620 | ~1619 (for 1H-Indazole) wiley-vch.de |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | 1522 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1380 | 1346, 1347 |

X-ray Crystallography and Crystal Structure Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific compound This compound could be located. The stringent requirement to focus solely on this compound, as per the user's instructions, precludes the inclusion of data from its analogues. Therefore, the detailed analysis of molecular conformation, intermolecular interactions, crystal packing, and polymorphism for this compound cannot be provided at this time.

While research has been published on the crystal structures of related compounds, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, 3-chloro-1-methyl-5-nitro-1H-indazole, and 3-chloro-2-ethyl-6-nitro-2H-indazole, presenting this information would fall outside the explicit scope of the request. These studies reveal insights into the solid-state structures of similar indazole derivatives, but the specific substituent effects of the 2,6-dinitro pattern on the crystal engineering of the target molecule remain uncharacterized in the available literature.

Further experimental work is required to elucidate the three-dimensional structure of this compound and enable a thorough analysis as outlined in the requested sections. Without single-crystal X-ray diffraction data, a scientifically accurate and detailed discussion of its crystallographic features is not possible.

Determination of Molecular Conformation and Stereochemistry

Information on the molecular conformation and stereochemistry of this compound is unavailable due to the absence of its crystal structure in the current body of scientific literature.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

A detailed analysis of the intermolecular interactions for this compound cannot be conducted without experimental crystallographic data.

Crystal Packing and Supramolecular Assembly

Details regarding the crystal packing and supramolecular assembly of this compound are not available in published scientific research.

Polymorphism Studies

No polymorphism studies for this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of 3 Chloro 2,6 Dinitro Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. science.gov By employing functionals like B3LYP, researchers can calculate optimized molecular geometries, vibrational frequencies, and various electronic parameters. science.govnih.gov DFT calculations are instrumental in understanding the relationship between a molecule's structure and its stability and reactivity. researchgate.net

Electronic Structure Elucidation (HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap indicates high stability. semanticscholar.org The ability to donate an electron is associated with the HOMO energy level, while the ability to accept an electron is related to the LUMO energy level. semanticscholar.org In the context of 3-Chloro-2,6-dinitro-indazole, the presence of strong electron-withdrawing groups like the two nitro groups (NO₂) and the chloro (Cl) group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. The energy gap is a key factor in analyzing intramolecular charge transfer, which influences a molecule's bioactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative electrostatic potential), and blue signifies electron-poor areas (positive electrostatic potential). mdpi.com The color spectrum from red to blue generally follows the order of decreasing negative potential: red > orange > yellow > green > blue. mdpi.com

For this compound, the MEP map would likely show intense red regions around the oxygen atoms of the two nitro groups, indicating these are the most electron-rich sites and susceptible to electrophilic attack. The hydrogen atoms and the regions near the electron-withdrawing substituents would likely appear blue, representing electron-deficient areas that are favorable for nucleophilic attack.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity, Nucleophilicity)

Global reactivity descriptors are quantum chemical parameters derived from the energies of the HOMO and LUMO, providing a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net

The primary descriptors are calculated as follows:

Ionization Potential (I): I = -EHOMO semanticscholar.org

Electron Affinity (A): A = -ELUMO semanticscholar.org

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = - (I + A) / 2 = (EHOMO + ELUMO) / 2 semanticscholar.org

Chemical Hardness (η): η = (I - A) / 2 = (ELUMO - EHOMO) / 2 semanticscholar.org

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) semanticscholar.org

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; measures the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. semanticscholar.org |

| Electrophilicity Index (ω) | μ²/ (2η) | Measures the propensity of a species to accept electrons. semanticscholar.org |

| Nucleophilicity Index (Nu) | - | Measures the propensity of a species to donate electrons. |

For this compound, the presence of multiple electron-withdrawing groups would result in a high electronegativity and a high electrophilicity index, indicating a strong tendency to accept electrons.

Tautomerism and Isomer Stability Analysis

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. sci-hub.se The 1H-tautomer, which has a benzenoid structure, is generally more stable and predominates over the 2H-tautomer, which has a less stable quinonoid structure. sci-hub.seresearchgate.net The energy difference is significant, with the 1H-tautomer being more stable by approximately 17-21 kJ/mol according to various calculations. researchgate.net

This compound is a derivative of the 2H-indazole tautomer. While the 1H form is typically more stable, the tautomeric equilibrium can be influenced by substituents. researchgate.net For instance, theoretical calculations on 3-NO₂ derivatives showed a decrease in the energy difference between the tautomers, although the 1H form remained more stable. researchgate.net The stability of N-substituted isomers has also been studied, with calculations indicating that 1-substituted isomers are generally more stable than their 2-substituted counterparts. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions. science.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability derived from electron delocalization. uni-muenchen.de For this compound, NBO analysis would be crucial for understanding the intramolecular charge transfer from the indazole ring to the strongly electron-withdrawing nitro groups, which significantly influences the molecule's electronic properties and reactivity. science.gov

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand and predict ligand-target interactions. nih.govjchemrev.com

While no specific docking studies for this compound were found, research on the closely related isomer, 3-chloro-6-nitro-1H-indazole, provides valuable insights. nih.gov Derivatives of 3-chloro-6-nitro-1H-indazole were investigated as potential antileishmanial agents by docking them into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme for the parasite's survival. nih.gov The docking protocol was validated by re-docking the original co-crystallized ligand, which reproduced the binding mode accurately. nih.gov The studies showed that the indazole derivatives formed stable complexes within the enzyme's active site, engaging in a network of hydrophobic and hydrophilic interactions. nih.gov These findings suggest that the indazole scaffold can serve as a promising framework for designing enzyme inhibitors. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-6-nitro-1H-indazole |

| 1H-indazole |

| 2H-indazole |

| Trypanothione reductase |

Prediction of Ligand-Target Binding Modes

Molecular docking studies have been instrumental in predicting how this compound derivatives bind to their biological targets. For instance, in the context of antileishmanial activity, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishania infantum trypanothione reductase (TryR), an enzyme crucial for the parasite's survival. nih.gov The docking protocol was validated by redocking the original co-crystallized ligand, flavin adenine (B156593) dinucleotide, into the active site of TryR, which resulted in a root-mean-square deviation (RMSD) value of 1.16 Å, indicating a reliable docking procedure. nih.gov

The studies revealed that these indazole derivatives form stable complexes within the active site of TryR, characterized by a network of both hydrophobic and hydrophilic interactions. nih.govnih.gov The binding modes of several active derivatives (compounds 4, 5, 11, and 13 in the study) were predicted using Autodock 4.0, with their 3D molecular geometries optimized using the Merck Molecular Force Field 94 (MMFF94). nih.gov These computational predictions have been crucial in understanding the structure-activity relationships of these compounds. nih.gov

Similarly, in the pursuit of anticancer agents, molecular docking studies of substituted indazole derivatives against the breast cancer aromatase enzyme have been conducted. derpharmachemica.com These studies help in predicting the binding affinities and interaction patterns of the ligands with the target protein, thereby guiding the synthesis of potentially more effective therapeutic agents. derpharmachemica.com

Binding Energy Calculations

Binding energy calculations are a key component of computational studies, providing a quantitative measure of the affinity between a ligand and its target protein. For the 3-chloro-6-nitro-1H-indazole derivatives targeting TryR, all docked compounds showed negative binding energies, indicating that their binding to the active site is thermodynamically favorable. nih.gov

Specifically, the calculated free binding energies for compounds 4, 5, 11, and 13 were -9.33, -10.10, -9.26, and -9.00 kcal/mol, respectively. nih.gov These values correlated well with the experimentally observed inhibitory activities, where compound 5, with the lowest binding energy, was more active than compound 4. nih.gov The higher binding energy of compound 5 was attributed to an additional stabilizing interaction. nih.gov

In another study, molecular dynamics simulations coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were used to determine the binding free energies of a TryR-compound 13 complex, which further confirmed the high stability of the protein-ligand complex. nih.govnih.gov For substituted indazole derivatives targeting the breast cancer aromatase enzyme, binding affinities were also calculated, with the most potent molecule showing a binding energy of -8.0 kcal/mol. derpharmachemica.com

Table 1: Binding Energy of 3-chloro-6-nitro-1H-indazole Derivatives with Trypanothione Reductase

| Compound | Free Binding Energy (kcal/mol) |

|---|---|

| 4 | -9.33 |

| 5 | -10.10 |

| 11 | -9.26 |

| 13 | -9.00 |

Active Site Interactions and Residue Analysis

Detailed analysis of the active site interactions provides a molecular basis for the observed binding affinities and biological activities. For the 3-chloro-6-nitro-1H-indazole derivatives docked into TryR, both hydrophobic and hydrophilic interactions were observed. nih.govnih.gov For instance, the higher activity of compound 5 compared to compound 4 was attributed to an interaction between the chlorine atom at the para-position of its phenyl group and the carbonyl group of the amino acid residue ALA159, at a distance of 3.16 Å. nih.gov This additional interaction provided extra stabilization to the complex. nih.gov

The number of hydrogen bonds also plays a crucial role in the stability of the protein-ligand complex. Compound 13, for example, formed five hydrogen bonds with the active site residues of TryR. nih.gov In the case of indazole derivatives targeting the breast cancer aromatase enzyme, the majority of the compounds showed interactions with the active site residues Arg115 and Met374. derpharmachemica.com The most potent compound formed contacts with the NH1 and NH2 atoms of Arg115 at distances of 3.3 Å and 3.2 Å, respectively. derpharmachemica.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. These simulations provide insights into the stability of ligands and protein-ligand complexes in a biological environment.

MD simulations have been employed to understand the structural and intermolecular affinity stability of 3-chloro-6-nitro-1H-indazole derivatives in a biological context. nih.govnih.gov A simulation of the complex formed between TryR and compound 13 (TryR-13) showed that the complex remained in a good equilibrium, with a structural deviation of approximately 1–3 Å. nih.govnih.gov This indicates that the ligand is stable within the binding pocket of the enzyme.

The stability of the protein-ligand complex is crucial for the sustained inhibitory action of a drug molecule. The MD simulations of the TryR-13 complex demonstrated its high stability. nih.govnih.gov The MM/GBSA binding free energy calculations performed on the simulation trajectories further corroborated the high stability of this complex. nih.govnih.gov Such stable interactions are a prerequisite for a compound to be a promising lead for further structural optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are highly relevant to the broader field of indazole derivatives.

For example, a 3D-QSAR study was conducted on a series of chalcone (B49325) derivatives as tubulin inhibitors. researchgate.net This study developed a pharmacophore model and a QSAR model with excellent predictive power (R² = 0.954). researchgate.net The QSAR results highlighted the importance of electron-withdrawing, ionic, and hydrophobic groups for tubulin inhibition. researchgate.net Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors. The application of similar QSAR methodologies to this compound and its analogues could significantly accelerate the discovery of new therapeutic agents.

2D- and 3D-QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are categorized as 2D-QSAR, which uses two-dimensional structural descriptors, and 3D-QSAR, which considers the three-dimensional conformation of molecules. nih.gov The development of robust and predictive QSAR models can significantly aid in the design of new molecules with desired activities. cresset-group.com

For indazole derivatives, QSAR studies have been instrumental in understanding their potential as therapeutic agents. For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, which have anticancer potential, involved the development of both 2D and 3D-QSAR models for a series of 109 compounds. researchgate.net The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, demonstrated a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation regression coefficients of 0.8998 and 0.8661, respectively. researchgate.net These statistical values indicate a reliable and predictive model. researchgate.net

Similarly, 3D-QSAR models, often built using techniques like the Step-Wise k-Nearest Neighbors (SW-kNN) approach, have provided valuable insights. For the aforementioned TTK inhibitors, a 3D-QSAR model showed a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net Such models help in understanding the influence of steric and electrostatic fields on the inhibitory activity of the compounds. researchgate.netnih.gov

In the context of 3-chloro-6-nitro-1H-indazole derivatives with antileishmanial activity, molecular docking studies, a component of 3D-QSAR, have been employed to predict the binding modes of these compounds with target enzymes like Leishmania infantum trypanothione reductase (TryR). nih.gov The geometries of these derivatives were optimized using the Merck Molecular Force Field 94 (MMFF94) before docking. nih.gov The validation of the docking protocol is often achieved by redocking a known ligand into the active site and assessing the root-mean-square deviation (RMSD). nih.gov

The following table summarizes the key statistical parameters obtained from a representative QSAR study on indazole derivatives:

| QSAR Model | Method | r² | q² | pred_r² |

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR | SW-kNN | - | 0.9132 | - |

| Data sourced from a study on indazole derivatives as TTK inhibitors. researchgate.net |

Identification of Key Structural Attributes Influencing Activity

QSAR and molecular modeling studies are pivotal in identifying the key structural features of a molecule that govern its biological activity. For indazole derivatives, these studies have elucidated the importance of specific substituents and their positions on the indazole ring.

In the case of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, the nature of the ring system attached to the indazole core significantly influences their inhibitory potency against different Leishmania species. nih.gov For example, derivatives containing a triazole ring have shown greater efficacy than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov This suggests that the interactions between the 3-chloro-6-nitro-1H-indazole core and the triazole side chain are crucial for activity. nih.gov

Molecular docking studies have further revealed specific interactions at the atomic level. For instance, the binding of active 3-chloro-6-nitro-1H-indazole derivatives to the trypanothione reductase (TryR) enzyme involves a network of both hydrophobic and hydrophilic interactions. nih.gov The stability of these interactions can be further assessed using molecular dynamics simulations, which have shown that complexes like TryR-13 remain in a stable equilibrium. nih.gov

3D-QSAR models provide visual representations of the regions around a molecule where certain properties are predicted to influence activity. The unique Cresset Field 3D-QSAR method, for instance, generates model coefficients that highlight favorable electrostatic and steric interactions. cresset-group.com For example, regions of favorable negative electrostatic potential might be observed near carbonyl groups or nitrogen atoms, indicating that a less positive charge in these areas could enhance activity. cresset-group.com

The following table outlines some key structural attributes and their influence on the activity of indazole derivatives based on computational studies:

| Structural Feature | Influence on Activity | Method of Identification |

| Triazole ring system | Enhanced antileishmanial activity compared to oxazoline or oxazole. nih.gov | Comparative biological activity assays and molecular docking. nih.gov |

| Hydrophobic and hydrophilic interactions | Stable binding to the active site of target enzymes like TryR. nih.gov | Molecular docking and molecular dynamics simulations. nih.gov |

| Electrostatic potential around specific atoms | Favorable negative potential can enhance inhibitory activity. cresset-group.com | 3D-QSAR model coefficient visualization. cresset-group.com |

| Topological parameters (²χ and ²χv) | Important for defining antimicrobial activity of hexahydroindazoles. nih.gov | QSAR studies. nih.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

Quantification of Intermolecular Interactions in Crystal Packing

For example, in the crystal structure of a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (35%), Cl···H/H···Cl (32.3%), C···H/H···C (15%), and O···H/H···O (7.5%) interactions. sci-hub.se Similarly, for 3-chloro-1-methyl-5-nitro-1H-indazole, the dominant interactions are H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%). grafiati.com

These analyses demonstrate that weak interactions, such as van der Waals forces and various hydrogen bonds, play a major role in the stability of the crystal packing. nih.gov The presence of specific atoms, like chlorine, can lead to significant halogen···hydrogen interactions. sci-hub.se

The following table presents a comparative summary of intermolecular interaction contributions for two chloro-substituted heterocyclic compounds:

| Interaction Type | 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (%) sci-hub.se | 3-chloro-1-methyl-5-nitro-1H-indazole (%) grafiati.com |

| H···H | 35.0 | 36.3 |

| Cl···H/H···Cl | 32.3 | - |

| C···H/H···C | 15.0 | 13.4 |

| O···H/H···O | 7.5 | 23.4 |

| N···H/H···N | - | 11.4 |

Two-Dimensional Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a graphical summary of the intermolecular contacts in a crystal. sci-hub.segrafiati.com These plots display the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). nih.gov

For 3-chloro-1-methyl-5-nitro-1H-indazole, the 2D fingerprint plot shows distinct features corresponding to the dominant H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions. grafiati.com Similarly, for 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the fingerprint plot would delineate the contributions of H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O contacts. sci-hub.se These plots are instrumental in visualizing and comparing the interaction patterns in different crystal structures.

Mechanistic Insights from Theoretical Calculations (e.g., Reaction Mechanisms, Regioselectivity)

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions involving indazole derivatives. beilstein-journals.org

For instance, in the alkylation of substituted indazoles, DFT calculations can help to understand why a particular regioisomer (N1 or N2 alkylation) is favored under specific reaction conditions. beilstein-journals.org Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the choice of base and solvent can direct the alkylation to either the N1 or N2 position with high selectivity. beilstein-journals.org DFT calculations have suggested that a chelation mechanism involving a cesium cation can lead to the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org

In the context of cycloaddition reactions, theoretical calculations can explain the observed periselectivity and regioselectivity. For the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through 1,3-dipolar cycloaddition, the outcome of the reaction is dependent on the specific dipole used. nih.gov

Furthermore, theoretical studies have been used to investigate the tautomeric equilibrium of indazoles. researchgate.net While the 1H-tautomer of indazole is generally more stable, substituents can influence the energy difference between the 1H- and 2H-tautomers. researchgate.net For example, the presence of a 3-NO₂ group can decrease the energy difference, although the 1H-tautomer may still be more stable. researchgate.net

The mechanism of formation of byproducts in reactions can also be investigated using theoretical methods. In the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene, the unexpected formation of a benzotriazole (B28993) N-oxide derivative was studied using a combination of crystallography, NMR, and DFT calculations to elucidate the reaction mechanism. researchgate.net

Structure Activity Relationship Sar Studies of Indazole Derivatives with Specific Reference to Substituted Analogues

General Principles of Indazole SAR

The biological activity of indazole-based compounds is profoundly influenced by the interplay between the core heterocyclic structure and its substituents. nih.gov The indazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of receptors with high affinity. arabjchem.org

The type and position of functional groups on the indazole ring are critical determinants of the molecule's pharmacological profile. nih.govmdpi.com SAR studies consistently show that even minor modifications can lead to significant changes in potency and selectivity. For instance, the introduction of aryl groups, halogens, or electron-withdrawing groups can enhance biological efficacy. nih.govnih.gov The presence of halogenated and electron-withdrawing substituents has been shown to enhance the effectiveness of indazole derivatives in various therapeutic contexts, including antimicrobial applications. nih.gov Conversely, in some series, substituents like nitro groups have been found to decrease activity compared to others, highlighting the context-dependent nature of these effects. rsc.org The synthetic accessibility of the indazole core allows for extensive functionalization, enabling the generation of diverse compound libraries for detailed SAR studies. samipubco.com

The indazole nucleus is an aromatic heterocyclic system with ten π-electrons. longdom.orgcaribjscitech.com This aromatic character, combined with the presence of two nitrogen atoms in the five-membered ring, facilitates a range of non-covalent interactions with biological targets. longdom.orgbeilstein-journals.org The nitrogen atoms can act as both hydrogen bond donors (N1-H) and acceptors (N2), which is fundamental to their binding modes within enzyme active sites and receptors. ucm.esthieme-connect.denih.gov For example, docking studies have shown that the two nitrogen atoms of the indazole ring can form crucial hydrogen-bonding interactions with the amide backbone of a kinase hinge region. ucm.es The fusion of the pyrazole (B372694) and benzene (B151609) rings creates a planar, rigid structure that mimics endogenous biomolecules, allowing for effective interactions with biological targets. samipubco.combeilstein-journals.org

Positional Effects of Substitution (C3, C6, N1/N2)

The regiochemistry of substitution on the indazole core is a key factor in determining biological activity. Positions C3, C6, and the nitrogen atoms (N1/N2) are common sites for modification, and changes at these locations can drastically alter a compound's interaction with its target. nih.govmdpi.comacs.org

Chlorine and nitro groups are strong electron-withdrawing substituents that significantly modulate the electronic properties of the indazole ring. semanticscholar.org This electronic influence affects the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, thereby impacting biological recognition.

The chlorine atom can participate in halogen bonding and hydrophobic interactions, enhancing binding affinity. rsc.org Its presence can increase the inhibitory potential of a compound. semanticscholar.org For example, a 3-chloro substituent is a key feature in a series of derivatives with antileishmanial activity. tandfonline.comnih.gov The position of the chlorine atom is critical; studies have shown that substituting chlorine at the C7 position can result in higher cardiovascular activity compared to other congeners. nih.gov

The nitro group is a powerful electron-withdrawing group that makes the aromatic ring more electrophilic. semanticscholar.org This can enhance interactions with electron-rich residues in a binding pocket. The 6-nitro substituent, as seen in 3-chloro-6-nitro-1H-indazole, is integral to the design of potent antileishmanial agents. tandfonline.comnih.gov These substituents are often employed to increase the potency of enzyme inhibitors. semanticscholar.org

Substituents at key positions on the indazole ring directly influence how the molecule fits into a receptor's binding pocket or an enzyme's active site.

Positional Effects on Kinase Inhibition: SAR studies on various kinase inhibitors have demonstrated the importance of substitution patterns. For Rho-kinase (ROCK1) inhibitors, substitution at C3 and C6 had minimal effect on potency, but a fluorine substituent at C4 dramatically reduced it. acs.org In another series targeting fibroblast growth factor receptors (FGFRs), aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activity. nih.govmdpi.com

| Compound Series | Target | Substitution Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Dihydropyridone Indazole Amides | ROCK1 | C4 (Fluorine) | Dramatically reduced potency | acs.org |

| Dihydropyridone Indazole Amides | ROCK1 | C7 | Maintained potency but reduced kinase selectivity | acs.org |

| 1H-Indazole Derivatives | FGFR | C3 and C6 (Aryl groups) | Crucial for inhibitory activity | nih.govmdpi.com |

| Indazole-based fragments | FGFR1 | Indazole N2 | Forms H-bond with backbone NH of Ala564, increasing potency over indole (B1671886) analogs | nih.gov |

Positional Effects on Other Targets: For monoamine oxidase B (MAO-B) inhibitors, N-alkylation of the indazole ring was explored. N1-methylated derivatives proved to be exceptionally potent and selective inhibitors, often showing increased potency compared to their unsubstituted or N2-methylated counterparts. optibrium.com In a series of antileishmanial compounds derived from 3-chloro-6-nitro-1H-indazole , the nature of the ring system attached to the core significantly altered efficacy, with triazole-containing derivatives showing the most potent inhibition. tandfonline.com

| Compound | Target Organism | Activity (IC50 µM) | Reference |

|---|---|---|---|

| Compound 13 (a triazole derivative) | Leishmania major | 10.34 ± 1.1 | nih.gov |

| Compound 11 (a triazole derivative) | Leishmania tropica | 13.11 ± 1.5 | nih.gov |

| Compound 13 (a triazole derivative) | Leishmania tropica | 11.25 ± 0.9 | nih.gov |

| Compound 13 (a triazole derivative) | Leishmania infantum | 11.50 ± 1.2 | nih.gov |

Modulation of Therapeutic Potential via Substituent Variation

The strategic variation of substituents on the indazole scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic properties. nih.govnih.gov This process, often guided by SAR, aims to optimize potency, selectivity, and pharmacokinetic profiles. samipubco.com

Structural modifications, such as altering substituents on the indazole ring, can lead to improved solubility, metabolic stability, and oral bioavailability. samipubco.comnih.govnih.gov For example, the optimization of an initial indazole amide lead compound resulted in a series of dihydropyridones with significantly improved pharmacokinetic parameters. acs.org Similarly, incorporating different functional groups can enhance target specificity. In one study, replacing an ethyl group with a cyclobutyl group enhanced potency, while adding a CF3 group to an aryl ring improved degradation efficacy for selective estrogen receptor degraders. nih.gov This iterative process of synthesis and biological evaluation allows for the development of indazole-based compounds with highly specialized and potent therapeutic activities across a wide range of diseases. nih.gov

Ligand Design and Scaffold Optimization Strategies

The rational design of ligands and the optimization of the indazole scaffold are pivotal in the development of potent and selective drug candidates. These strategies involve modifying the core indazole structure to enhance interactions with biological targets, improve pharmacokinetic properties, and minimize off-target effects.

One prominent strategy in the optimization of the indazole scaffold involves the exploration of various substituents at different positions of the bicyclic ring. For instance, in the development of antileishmanial agents, a series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated. nih.gov This research highlighted the importance of the substituents attached to the indazole core in determining the potency and selectivity of the compounds.

The inhibitory efficacy of these indazole derivatives was found to be significantly dependent on the nature of the heterocyclic ring attached to the indazole nucleus. nih.gov A key finding was that derivatives incorporating a triazole ring displayed superior inhibitory activity compared to those with oxazoline (B21484) or isoxazole (B147169) moieties. nih.gov This suggests that the electronic and steric properties of the appended ring system play a crucial role in the interaction with the biological target, in this case, the Leishmania trypanothione (B104310) reductase enzyme. nih.gov

Molecular docking studies further elucidated the binding modes of these derivatives, revealing that the 3-chloro-6-nitro-1H-indazole core establishes critical interactions within the enzyme's active site. nih.gov The stability of the ligand-enzyme complex was shown to be influenced by a network of hydrophobic and hydrophilic interactions. nih.gov

The following table summarizes the antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives, illustrating the impact of different substituents on their biological activity against various Leishmania species.

| Compound ID | Substituent | L. infantum IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. major IC₅₀ (µM) |

| 4 | Isoxazoline (B3343090) derivative | 5.53 | >200 | >200 |

| 5 | Isoxazoline derivative | 4 | >200 | >200 |

| 7 | Isoxazole derivative | 117 | >200 | >200 |

| 10 | Triazole derivative | 62 | >200 | >200 |

| 11 | Triazole derivative | 6 | 76 | >200 |

| 12 | Triazole derivative | 36.33 | >200 | >200 |

| 13 | Triazole derivative | 110 | 186 | 38 |

| Data sourced from a study on novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates. nih.gov |

The data clearly indicates that scaffold optimization through the introduction of different heterocyclic moieties leads to significant variations in biological activity. For example, compounds 4 and 5 , both isoxazoline derivatives, showed potent activity against L. infantum but were inactive against the other two species. nih.gov In contrast, the triazole-containing compounds, particularly 11 and 13 , exhibited a broader spectrum of activity. nih.gov

These findings underscore the importance of scaffold hopping and substituent manipulation in ligand design. The 3-chloro-6-nitro-1H-indazole scaffold serves as a viable starting point for the development of new therapeutic agents, and its biological activity can be fine-tuned through rational chemical modifications. The insights gained from these SAR studies provide a roadmap for the future design of more potent and selective indazole-based drugs.

Mechanistic Insights into the Biological Activity of Indazole Derivatives

Interaction with Molecular Targets

Indazole derivatives have been shown to interact with a range of biological macromolecules, including kinases, receptors, and enzymes, leading to the modulation of their functions.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The indazole core has proven to be an effective scaffold for the development of potent kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR): Certain 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3, with IC50 values ranging from 0.8 to 90 μM. These compounds were developed using a fragment-led de novo design approach. Docking studies of some indazole derivatives in the ATP-binding pocket of FGFR1 have shown that the N-H of the indazole ring can form a hydrogen bond with the glutamate (B1630785) residue (Glu562), while another nitrogen atom of the indazole and the N-H of an amide bond can interact with an alanine (B10760859) residue (Ala564). nih.gov

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative, entrectinib, has demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. oatext.com

Tyrosine Threonine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as single-digit nanomolar inhibitors of TTK. oatext.com These compounds show promise in preclinical models and are orally bioavailable. oatext.com

Unc-51-like Kinase 1 (ULK1): Through in silico high-throughput screening and subsequent optimization, an indazole-based inhibitor of ULK1, a key regulator of autophagy, was identified. Structure-guided design led to the development of analogs with significantly improved potency, exhibiting IC50 values as low as 11 and 45 nM. oatext.comnih.gov Modeling studies suggest that the nitrogen atoms of the indazole ring form crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Discoidin Domain Receptor 2 (DDR2): A series of 3-substituted indazole analogs have been identified as inhibitors of DDR2, a receptor tyrosine kinase involved in lung squamous cell carcinoma. The hit compound from an in-house library was optimized based on docking predictions, which indicated that the nitrogen atoms of the indazole ring form essential hydrogen bonds with the hinge segment of DDR2. Further structure-activity relationship (SAR) optimization led to a compound with an IC50 value of 1.5 nM against DDR2. researchgate.net

| Kinase Target | Indazole Derivative Class | Reported Potency (IC50) | Reference |

| FGFR1-3 | 1H-indazole derivatives | 0.8–90 μM | nih.gov |

| ALK | 3-aminoindazole (Entrectinib) | 12 nM | oatext.com |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Nanomolar range | oatext.com |

| ULK1 | Optimized indazole derivative | 11 nM | oatext.comnih.gov |

| DDR2 | 3-substituted indazole analog | 1.5 nM | researchgate.net |

Indazole derivatives can also function by modulating the activity of various cellular receptors.

Selective Estrogen Receptor Degraders (SERDs): In the context of estrogen receptor α positive (ERα+) breast cancer, derivatives based on a thieno[2,3-e]indazole scaffold have been developed as novel, orally available SERDs. mdpi.comnih.gov These compounds induce the degradation of the estrogen receptor, offering a therapeutic strategy for endocrine-resistant cancers. mdpi.comnih.gov Similarly, a series of tricyclic indazoles have been identified as a new class of SERD antagonists. nih.gov

G-protein Coupled Receptor 120 (GPR120): An indazole-6-phenylcyclopropylcarboxylic acid series has been identified as selective agonists for GPR120, a receptor with therapeutic potential for diabetes. Structure-activity relationship studies led to the identification of a specific cyclopropylcarboxylic acid motif that conferred selectivity against the related GPR40. dundee.ac.uk

G-protein Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a target for type 2 diabetes treatment. While various modulators of GPR40 have been developed, the direct and extensive exploration of indazole-based compounds for this target is an area of ongoing research. knu.ac.kr

Glucocorticoid Receptor (GR): Nonsteroidal, selective indazole ether-based compounds have been developed as modulators of the glucocorticoid receptor for the potential treatment of respiratory diseases and rheumatoid arthritis.

The inhibitory action of indazole derivatives extends to a variety of enzymes involved in different pathological processes.

DNA Gyrase: A novel class of indazole derivatives has been discovered as inhibitors of the bacterial DNA gyrase B (GyrB) subunit. These compounds, developed through the optimization of a pyrazolopyridone hit, exhibit excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens.

Calcium-Release Activated Calcium (CRAC) Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel, which is crucial for mast cell function and inflammatory responses. The specific regiochemistry of the amide linker at the 3-position of the indazole ring is critical for this inhibitory activity. For instance, one derivative actively inhibits calcium influx with a sub-micromolar IC50, while its reverse amide isomer is inactive.

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have been evaluated for their anti-inflammatory potential through the inhibition of human cyclooxygenase-2 (COX-2).

α-amylase and α-glucosidase: Some indazole derivatives have shown significant inhibitory activities against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The inhibitory potential of some of these compounds was found to be comparable to the standard drug acarbose.

Hypoxia-Inducible Factor-1 (HIF-1): The benzylindazole derivative YC-1 is a known inhibitor of HIF-1, a key transcription factor in the cellular response to hypoxia and a target in cancer therapy. Additionally, studies on 1,3-disubstituted indazoles have provided insights into the structure-activity relationships for HIF-1 inhibition, highlighting the importance of a substituted furan (B31954) moiety on the indazole skeleton.

Nuclear Factor-kappa B (NF-κB): An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. Specific compounds from this series demonstrated high potency with a K-i of 10 nM for IKKα. oatext.com

Soluble Guanylyl Cyclase (sGC): The indazole derivative YC-1 was the first discovered activator of soluble guanylyl cyclase (sGC). It stimulates the enzyme independently of nitric oxide (NO), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.

| Enzyme/Channel Target | Indazole Derivative Class | Reported Activity | Reference |

| DNA Gyrase B | Indazole derivatives | Potent inhibition | |

| CRAC Channel | Indazole-3-carboxamides | Sub-µM IC50 | |

| HIF-1 | 1,3-disubstituted indazoles | Potent inhibition | |

| IKKα (NF-κB pathway) | Aminoindazole-pyrrolo[2,3-b]pyridines | K-i = 10 nM | oatext.com |

| sGC | Benzylindazole (YC-1) | Activation |

Molecular Basis of Selectivity

The selectivity of indazole derivatives for their molecular targets is dictated by their three-dimensional structure and the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular basis of this selectivity.

For kinase inhibitors, selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of different kinases. For example, in the development of DDR2 inhibitors, reversing an amide substituent and introducing an isopropyl group led to a significant improvement in activity, demonstrating the sensitivity of the target to minor structural changes. nih.gov Similarly, for CRAC channel blockers, the regiochemistry of the amide linker on the indazole core is a critical determinant of activity; the 3-carboxamide is active while the reverse amide is not.

In the case of GPR120 agonists, the stereochemistry of a cyclopropylcarboxylic acid substituent was found to be key in achieving selectivity over the related GPR40 receptor. dundee.ac.uk The SAR of HIF-1 inhibitors revealed that a substituted furan moiety on the indazole skeleton is crucial for high inhibitory activity. These examples underscore how specific substitutions and their spatial arrangement on the indazole scaffold can be fine-tuned to achieve desired selectivity profiles.

Biochemical Pathways Affected by Indazole Derivatives

By interacting with their molecular targets, indazole derivatives can modulate a variety of critical biochemical pathways.

Signal Transduction: As potent inhibitors of numerous protein kinases (e.g., FGFR, ALK, TTK, DDR2), indazole derivatives can significantly impact intracellular signal transduction pathways that regulate cell proliferation, survival, differentiation, and migration. nih.govresearchgate.net For instance, by inhibiting kinases in the MAPK/ERK pathway, these compounds can halt abnormal cell growth in cancer. Inhibition of the NF-κB signaling pathway, a central coordinator of immune and inflammatory responses, through IKKα inhibition, is another key mechanism by which indazole derivatives can exert their effects. oatext.com

Energy Metabolism: The modulation of receptors like GPR120 and GPR40, which are involved in glucose-stimulated insulin (B600854) secretion, indicates that indazole derivatives can influence energy metabolism pathways. dundee.ac.ukknu.ac.kr Agonism at GPR120, for example, has therapeutic potential for the treatment of diabetes. dundee.ac.uk The inhibition of α-amylase and α-glucosidase directly impacts carbohydrate metabolism by slowing down the digestion of dietary carbohydrates.

Future Directions and Advanced Research Perspectives for 3 Chloro 2,6 Dinitro Indazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized indazoles is a cornerstone of their application in drug discovery. pnrjournal.com Future efforts will likely focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods often require harsh conditions or costly reagents. researchgate.net Modern synthetic chemistry is moving towards processes that offer improved yields, reduced reaction times, and greater functional group tolerance. organic-chemistry.orgresearchgate.net

Key areas for development include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. researchgate.net

Catalyst-Based Approaches: The use of transition-metal catalysts, such as copper and palladium, has emerged as a powerful tool for constructing the indazole core through C-H activation and annulation sequences. researchgate.netacs.org Future research will likely explore more abundant and less toxic metal catalysts.

Green Chemistry Methods: The use of eco-friendly solvents like water or ethanol (B145695) and ultrasound irradiation can significantly reduce the environmental impact of synthesis. researchgate.net One-pot reactions and multi-component syntheses that minimize intermediate purification steps are also crucial for improving sustainability. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Palladium-Catalyzed Cyclization | Reaction of 2-halobenzyl halides with arylhydrazines. | Direct, single-step synthesis of 2-substituted 2H-indazoles. | acs.org |

| SNAr Ring Closure | Deprotonation and nucleophilic aromatic substitution of arylhydrazones. | Efficient route for substituted 1-aryl-1H-indazoles. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with arynes. | Provides access to a wide range of substituted indazoles under mild conditions. | organic-chemistry.org |

| Ultrasound-Assisted Cyclocondensation | Use of ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an EtOH-H2O medium. | Environmentally friendly, efficient for synthesizing 3-aminoindazole derivatives. | researchgate.net |

Exploration of Advanced Spectroscopic Techniques for Detailed Structural Elucidation

Unambiguous structural confirmation is critical in chemical research. While standard techniques like 1H and 13C NMR are routine, advanced spectroscopic methods are necessary for the detailed characterization of complex, highly substituted indazoles.

Future research will increasingly rely on:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between atoms within the molecule. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments. ipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule, which is crucial for confirming its identity. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. imist.maresearchgate.net It is particularly valuable for resolving ambiguities in regiochemistry and stereochemistry, as demonstrated in the structural analysis of related 3-chloro-6-nitro-indazole derivatives. imist.maresearchgate.net

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational chemistry has become an integral part of modern drug discovery, offering predictive insights that can guide experimental work. nih.gov For indazole derivatives, a multi-scale modeling approach can provide a holistic understanding of their properties from the electronic to the systems level.

Key computational methods include:

Density Functional Theory (DFT): Used to optimize molecular geometry and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which relates to the molecule's reactivity. nih.gov Molecular Electrostatic Potential (MEP) analysis can identify nucleophilic and electrophilic sites. nih.govasianresassoc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net It is used to estimate binding affinity and guide the design of more potent inhibitors. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time, helping to assess the stability of the interaction. nih.govresearchgate.net

| Computational Method | Application for Indazoles | Insights Gained | Reference |

| DFT | Geometrical optimization, FMO and MEP analysis. | Electronic structure, reactivity, electron distribution. | nih.gov |

| Molecular Docking | Predicting binding modes with protein targets (e.g., Trypanothione (B104310) Reductase). | Binding affinity, key interactions with active site residues. | nih.gov |

| MD Simulations | Assessing the stability of ligand-protein complexes. | Dynamic stability, conformational changes over time. | researchgate.net |

Elucidation of Novel Biological Targets and Mechanisms of Action for Highly Substituted Indazoles

Indazole derivatives are known to possess a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govorientjchem.org A key future direction is the identification of novel biological targets for highly substituted indazoles like 3-Chloro-2,6-dinitro-indazole and the elucidation of their mechanisms of action.

Research efforts in this area will focus on:

Target Identification: Screening against panels of kinases, proteases, and other enzymes to identify specific molecular targets. Indazoles have shown potent inhibitory activity against targets like Rho kinase (ROCK), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (FLT3). mdpi.comtandfonline.comnih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to understand how the compound modulates the target's function and affects downstream signaling pathways.

Antimicrobial Research: Given the demonstrated antileishmanial activity of related 3-chloro-6-nitro-1H-indazole derivatives against species like Leishmania major, further investigation into the antimicrobial potential against a broader range of pathogens is warranted. nih.govorientjchem.org

| Biological Target Class | Specific Example | Relevance for Indazoles | Reference |

| Kinases | FLT3, FGFR, ROCK | Potent inhibitors have been developed for cancer and hypertension. | mdpi.comtandfonline.comnih.gov |

| Protozoal Enzymes | Trypanothione Reductase (TryR) | A target for antileishmanial drugs. | nih.gov |

| Various | N/A | Broad screening has revealed anti-inflammatory, antibacterial, and anti-HIV activities. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.govijettjournal.org For indazole derivatives, these technologies can be applied across the entire discovery pipeline.

Future applications include:

Predictive Modeling: ML algorithms can analyze large datasets to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel indazole compounds. nih.govnih.gov

Virtual Screening: AI can be used to rapidly screen vast virtual libraries of potential indazole derivatives to identify those with the highest probability of being active against a specific biological target. premierscience.comijirt.org

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with optimized properties for a given target, expanding the accessible chemical space. premierscience.com

Lead Optimization: AI can guide the structural modification of lead compounds to enhance their potency, selectivity, and drug-like properties, thereby reducing the number of experimental cycles required for optimization. premierscience.comijirt.org

The integration of these advanced research perspectives will be crucial in harnessing the full therapeutic and technological potential of this compound and the broader class of highly substituted indazoles.

Q & A

Q. What synthetic routes are effective for introducing nitro groups at the 2- and 6-positions of 3-chloro-indazole?

Methodological Answer: Nitro groups can be introduced via electrophilic aromatic nitration. For regioselective nitration at the 2- and 6-positions:

- Use mixed nitric-sulfuric acid systems under controlled temperature (0–5°C) to minimize over-nitration.

- Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Confirm regiochemistry using 2D NMR (e.g., NOESY or HSQC) to distinguish between positional isomers. For example, in 3-chloro-4,6-dinitro-indazole, NOE correlations between H-5 and H-7 protons can resolve ambiguity .

Q. How can the crystal structure of 3-chloro-2,6-dinitro-indazole be determined?

Methodological Answer:

- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF).

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for space group determination and SHELXL for refinement .

- Validate hydrogen bonding and π-π stacking interactions using Mercury software. Note that nitro groups often contribute to planar molecular packing .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Conduct reactions in a fume hood with blast shields, as nitro compounds are explosive precursors.

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Characterize purity via GCMS or HPLC before storage. Dispose of waste via EPA-approved protocols for chlorinated nitroaromatics .

Advanced Research Questions

Q. How can conflicting NMR data for positional isomers (e.g., 2,6- vs. 4,6-dinitro derivatives) be resolved?

Methodological Answer:

- Perform J-resolved NMR experiments to analyze coupling constants. For example, H-7 in this compound shows coupling with H-5 (meta to nitro), whereas in 4,6-dinitro isomers, H-5 couples with H-7 (ortho to nitro).

- Use computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to simulate spectra and compare with experimental data .

Q. What mechanistic insights explain the regioselectivity of nitration in chloro-indazole derivatives?

Methodological Answer:

- Employ density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Nitration favors positions with lower electron density.

- In 3-chloro-indazole, the electron-withdrawing chloro group deactivates the ring, directing nitration to the 2- and 6-positions (para and meta to chlorine). Validate using Hammett substituent constants (σ⁺) .

Q. How can thermal stability and decomposition pathways be analyzed?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C). Decomposition peaks near 250–300°C suggest nitro group instability.

- Pair with DSC to identify exothermic events. Use mass spectrometry-coupled pyrolysis (Py-GCMS) to identify volatile decomposition products (e.g., NO₂, Cl₂) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

Methodological Answer:

- Re-measure melting points using a calibrated melting point apparatus with a slow heating rate (1°C/min).

- Cross-validate with differential scanning calorimetry (DSC). For example, 3-chloro-4,6-dinitro-indazole (CAS 885519-51-7) has a reported mp of ~150°C, but impurities can lower observed values. Purify via recrystallization (ethanol/water) before analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products